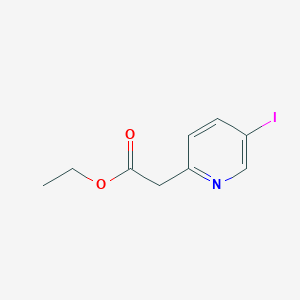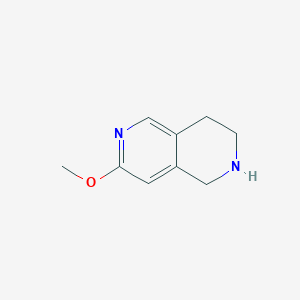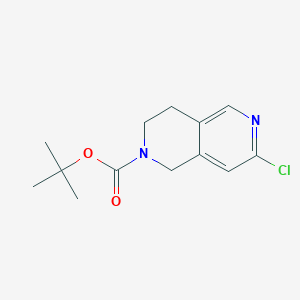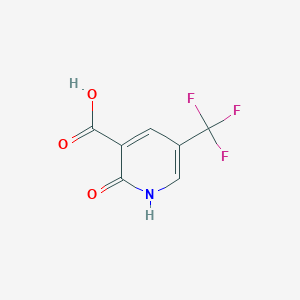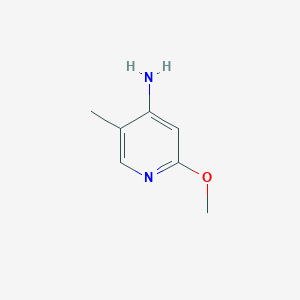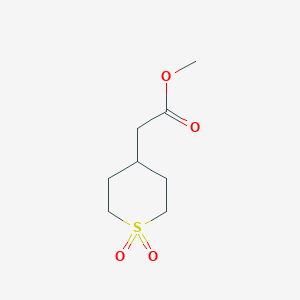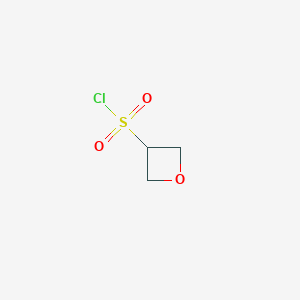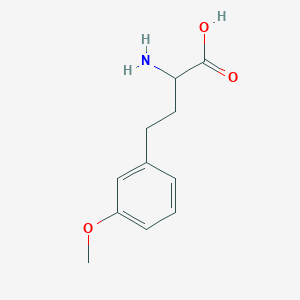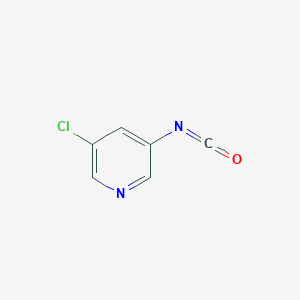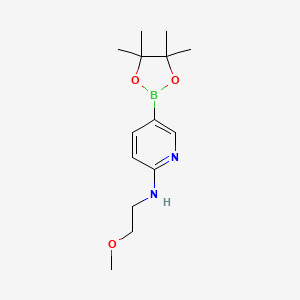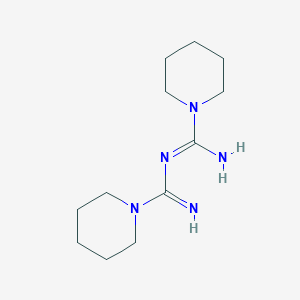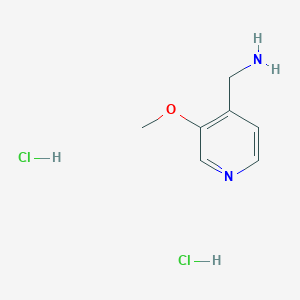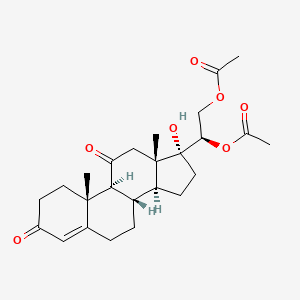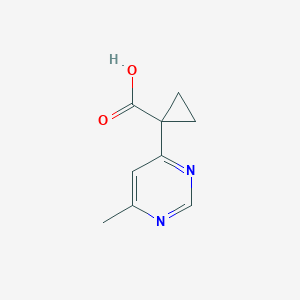
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, which prevents the enzyme from carrying out its normal function. The exact mechanism of inhibition may differ depending on the specific enzyme being targeted.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid have been extensively studied. This compound has been shown to have an inhibitory effect on the biosynthesis of pyrimidine nucleotides, as mentioned earlier. It has also been shown to have an effect on the proliferation of cancer cells, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments include its ability to inhibit the activity of certain enzymes, which can be useful in the study of various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid. One potential direction is the investigation of its potential as a cancer treatment. Another direction is the study of its effects on other biological processes, such as the biosynthesis of other nucleotides. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
In conclusion, 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new treatments for various diseases and a deeper understanding of biological processes.
Applications De Recherche Scientifique
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. This compound has been used as a tool to investigate the role of cyclopropane derivatives in various biological processes. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the biosynthesis of dihydroorotate, which is a key intermediate in the de novo synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which is important in the treatment of certain diseases such as cancer.
Propriétés
IUPAC Name |
1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11-5-10-6)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDCSMXUSVMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



